molecular formula C18H19N3O3 B2822012 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide CAS No. 1797860-79-7

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide

Cat. No. B2822012
CAS RN: 1797860-79-7
M. Wt: 325.368
InChI Key: YVCAKADQMFWJLL-UHFFFAOYSA-N
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Description

“1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Heterocyclic analogues of known compounds have been synthesized and evaluated as potential antipsychotic agents. These analogues, including pyridine- and thiophene-carboxamides, were assessed for their binding affinity to dopamine and serotonin receptors and their efficacy in behavioral models. Two derivatives exhibited potent activities, suggesting the potential of such heterocyclic carboxamides in therapeutic applications. Further investigation into their selectivity and side effect profiles is warranted to assess their suitability as antipsychotic medications (Norman et al., 1996).

Development of Novel Mycobacterium tuberculosis Inhibitors

A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, showcasing one compound as particularly active. This compound also demonstrated antimycobacterial activity and non-cytotoxicity at relevant concentrations. These findings highlight the potential of piperidine derivatives in the development of new antituberculosis agents, offering a promising avenue for further research in combating tuberculosis infections (Samala et al., 2013).

Anti-Fatigue Effects of Benzamide Derivatives

A novel study on benzamide derivatives, including those based on piperidine, has revealed significant anti-fatigue effects in animal models. These compounds enhanced swimming endurance in mice, surpassing the performance of caffeine. The results suggest a potential application of benzamide derivatives in managing fatigue, although the underlying mechanisms warrant further exploration. This research opens up new possibilities for the development of anti-fatigue therapeutics (Wu et al., 2014).

Anti-Acetylcholinesterase Activity of Piperidine Derivatives

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly increased the activity, with one compound emerging as a potent inhibitor. This compound showed a substantial affinity for AChE over BuChE and effectively increased acetylcholine levels in the brain, indicating its potential as an antidementia agent. This study underscores the therapeutic promise of piperidine derivatives in treating neurodegenerative disorders (Sugimoto et al., 1990).

properties

IUPAC Name

1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-17(22)13-7-10-21(11-8-13)18(23)14-4-3-5-15(12-14)24-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCAKADQMFWJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide

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